N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide
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Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a useful research compound. Its molecular formula is C20H18N2O5S2 and its molecular weight is 430.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-proliferative Activities
A series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, including compounds closely related to the target chemical, were synthesized and evaluated for their antimicrobial and anti-proliferative activities. These derivatives showed promising results, with one compound exhibiting notable inhibitory effects on HCT-116 cancer cells, suggesting potential applications in cancer therapy (Mansour et al., 2020).
CDK2 Inhibition for Cancer Treatment
Another research application involves the structure-based drug design leading to the discovery of new 2-aminothiazole CDK2 inhibitors. One compound demonstrated potent and selective inhibition of CDK2, a critical enzyme involved in cell cycle regulation, indicating its potential in cancer treatment (Vulpetti et al., 2006).
Dipeptidyl Peptidase IV Inhibition for Type 2 Diabetes
Novel series of derivatives were synthesized and evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds, incorporating a benzothiazole group, showed highly potent DPP-IV inhibitory activity, suggesting their application in treating type 2 diabetes (Nitta et al., 2008).
Anticonvulsant Agents
The synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety led to the discovery of several compounds with significant anticonvulsive effects. This research opens up possibilities for developing new treatments for epilepsy and related disorders (Farag et al., 2012).
Antimalarial and Potential COVID-19 Applications
An investigation into the antimalarial activity of sulfonamide derivatives also explored their potential application as COVID-19 therapeutics. These studies highlighted the compounds' reactivity and theoretical calculations to support their use against malaria and possibly against COVID-19 (Fahim & Ismael, 2021).
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c23-19(7-4-10-29(24,25)15-5-2-1-3-6-15)22-20-21-16(12-28-20)14-8-9-17-18(11-14)27-13-26-17/h1-3,5-6,8-9,11-12H,4,7,10,13H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWKBFLDGPPLHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.